1,2-Benzisothiazole, 3-ethoxy-
Overview
Description
1,2-Benzisothiazole, 3-ethoxy- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure.
Mechanism of Action
Mode of Action:
3-Ethoxy-1,2-benzisothiazole: likely exerts its effects through covalent interactions with biological macromolecules. Mechanisms involving nucleophilic attack at either sulfur or chlorine have been proposed . Specifically, treatment with ethanolic sodium ethoxide leads to the formation of 3-ethoxy-1,2-benzisothiazole without ring-opening products.
Biochemical Analysis
Biochemical Properties
It’s structurally related to benzisothiazolinone (BIT), which is known to be a broad-spectrum antimicrobial biocide . It’s plausible that 1,2-Benzisothiazole, 3-ethoxy- may interact with various enzymes, proteins, and other biomolecules, but specific interactions are yet to be identified.
Cellular Effects
Bit has been shown to exhibit rapid inhibition of growth at very low levels and biocidal effects at higher levels or for longer contact periods . It’s possible that 1,2-Benzisothiazole, 3-ethoxy- may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzisothiazole, 3-ethoxy- can be synthesized through the reaction of 3-chloro-1,2-benzisothiazole with ethanolic sodium ethoxide. This reaction proceeds smoothly without ring-opening, resulting in the formation of 1,2-Benzisothiazole, 3-ethoxy- as the primary product .
Industrial Production Methods
Industrial production methods for 1,2-Benzisothiazole, 3-ethoxy- typically involve the use of thionyl halides in polar solvents. For example, 1,2-benzisothiazol-3-one can be reacted with a thionyl halide, such as thionyl chloride, to produce 3-halo-1,2-benzisothiazoles, which can then be further reacted to obtain 1,2-Benzisothiazole, 3-ethoxy- .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisothiazole, 3-ethoxy- undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles to form different substituted products.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide, copper(I) cyanide, and ethanolic sodium ethoxide are commonly used reagents.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired product.
Major Products Formed
Nucleophilic Substitution: Products such as o-cyanophenyl thiocyanate, bis-(o-cyanophenyl) disulfide, and 2-acetyl-3-aminobenzo[b]thiophen.
Oxidation and Reduction: Different oxidized or reduced derivatives of 1,2-Benzisothiazole, 3-ethoxy-.
Scientific Research Applications
1,2-Benzisothiazole, 3-ethoxy- has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Pharmaceutical Development: Investigated for its potential therapeutic properties.
Material Science: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazole, 3-chloro-: Similar structure but with a chlorine atom instead of an ethoxy group.
1,2-Benzisothiazole, 3-methyl-: Contains a methyl group instead of an ethoxy group.
Uniqueness
1,2-Benzisothiazole, 3-ethoxy- is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
3-ethoxy-1,2-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-2-11-9-7-5-3-4-6-8(7)12-10-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELJACUPHOSDSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NSC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343779 | |
Record name | 1,2-Benzisothiazole, 3-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34263-64-4 | |
Record name | 1,2-Benzisothiazole, 3-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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